2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
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Overview
Description
2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.
Ethanol Addition: The final step involves the addition of an ethanol group to the thiazole ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imine and thiazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: Some compounds act as inhibitors of specific enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Material Science: Applications in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions would require detailed study using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)-2-((4-methoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
- 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)propanol
Uniqueness
The unique combination of the 4-chlorophenyl and 4-ethoxyphenyl groups, along with the thiazole ring and ethanol group, gives the compound distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClN2O2S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-7-16(8-10-17)21-19-22(11-12-23)18(13-25-19)14-3-5-15(20)6-4-14/h3-10,13,23H,2,11-12H2,1H3 |
InChI Key |
IMPWRVFKEXOULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCO |
Origin of Product |
United States |
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